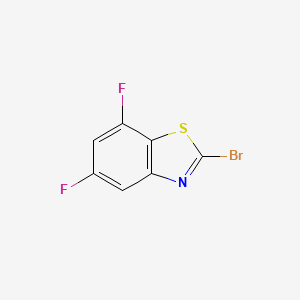

2-Bromo-5,7-difluoro-1,3-benzothiazole

説明

特性

IUPAC Name |

2-bromo-5,7-difluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBLGFWYJIAHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646582 | |

| Record name | 2-Bromo-5,7-difluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-55-2 | |

| Record name | 2-Bromo-5,7-difluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5,7 Difluoro 1,3 Benzothiazole and Its Derivatives

Retrosynthetic Analysis of 2-Bromo-5,7-difluoro-1,3-benzothiazole

A retrosynthetic approach to this compound primarily involves two key bond disconnections. The first is the C-Br bond at the 2-position, leading back to the 5,7-difluoro-1,3-benzothiazole precursor. The second, and more fundamental, disconnection is of the thiazole (B1198619) ring itself, which typically breaks down to an ortho-aminothiophenol derivative and a one-carbon electrophile.

Key Precursors and Synthetic Building Blocks for Difluorinated Benzene (B151609) Moieties

The synthesis of the 5,7-difluoro-1,3-benzothiazole core relies heavily on the availability of appropriately substituted benzene precursors. The most critical building block is 2-amino-3,5-difluorophenol (B112039) or a related derivative. The strategic placement of the fluorine atoms is often achieved through electrophilic fluorination of an aniline (B41778) or phenol (B47542) derivative, or by utilizing a starting material that already contains the desired difluoro pattern, such as 3,5-difluoroaniline.

One common route to a key intermediate, 2-amino-3,5-difluorothiophenol, involves the conversion of 3,5-difluoroaniline. This can be achieved through a multi-step sequence, often starting with the introduction of a thiol or a protected thiol group ortho to the amino group.

Strategies for Bromination at the 2-Position of the Benzothiazole (B30560) Ring System

Once the 5,7-difluoro-1,3-benzothiazole nucleus is formed, the introduction of a bromine atom at the 2-position is typically achieved through electrophilic bromination. The C-H bond at the 2-position of the benzothiazole ring is relatively acidic and susceptible to deprotonation, facilitating substitution.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) or elemental bromine (Br₂), often in the presence of a suitable solvent such as acetic acid or a chlorinated solvent. The reaction conditions can be tailored to achieve high selectivity for the 2-position.

Direct Cyclization Approaches for the Synthesis of the 1,3-Benzothiazole Nucleus

Condensation Reactions Utilizing Ortho-Aminothiophenol Derivatives

A widely used and classical method for synthesizing the benzothiazole core is the condensation of a 2-aminothiophenol (B119425) with a variety of one-carbon electrophiles. In the context of this compound, this would involve the reaction of 2-amino-3,5-difluorothiophenol with a suitable reagent.

For instance, reaction with cyanogen (B1215507) bromide (BrCN) can directly introduce the bromine atom at the 2-position during the cyclization process. Alternatively, condensation with formic acid or a derivative followed by subsequent bromination of the resulting 5,7-difluoro-1,3-benzothiazole is a viable two-step approach.

| Reagent | Product | Conditions |

| Formic Acid | 5,7-difluoro-1,3-benzothiazole | Heat |

| Carbon Disulfide | 5,7-difluoro-1,3-benzothiazole-2-thiol | Base, Heat |

| Cyanogen Bromide | This compound | Varies |

Jacobsen Cyclization and Radical Cyclization Strategies for Substituted Benzothiazoles

Radical cyclization strategies have also emerged as powerful tools for the synthesis of substituted benzothiazoles. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization onto a pendant sulfur-containing group. For example, a 2-isothiocyanatoaniline derivative can be induced to cyclize under radical conditions.

Advanced Synthetic Protocols for Selective Halogenation and Functionalization

Beyond the initial synthesis, advanced protocols allow for the selective halogenation and further functionalization of the benzothiazole ring system. These methods are crucial for creating a diverse range of derivatives for various applications.

For the selective introduction of bromine, modern methods may employ milder and more selective brominating agents. Furthermore, the this compound serves as a versatile building block for cross-coupling reactions. The C-Br bond can be readily functionalized using palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagents | Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-5,7-difluoro-1,3-benzothiazole |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-5,7-difluoro-1,3-benzothiazole |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-5,7-difluoro-1,3-benzothiazole |

These advanced methods significantly expand the synthetic utility of this compound, allowing for the creation of a wide array of complex molecules.

Regioselective Bromination Techniques for Benzothiazole Derivatives

The introduction of a bromine atom at the C2 position of the benzothiazole ring is a key step in the synthesis of the target compound. While direct bromination of an unsubstituted benzothiazole typically occurs on the benzene ring, achieving regioselective bromination at the C2 position often requires specific strategies or precursors.

One established method for the synthesis of a related compound, 2,6-dibromo benzothiazole, involves dissolving benzothiazole in chloroform (B151607) and treating it with N-bromosuccinimide (NBS) in the presence of titanium dioxide. google.com This reaction proceeds under reflux conditions (45-55 °C) for 9-15 hours, yielding the dibrominated product. google.com This suggests a potential pathway where a pre-synthesized 5,7-difluorobenzothiazole could be subjected to similar conditions to achieve bromination. The thiazole proton at the C2 position is known to be acidic and can be deprotonated to facilitate electrophilic substitution.

Another relevant precursor, 2-(bromodifluoromethyl)benzo-1,3-thiazole, is synthesized from 2-aminobenzenethiol and bromodifluoroacetic acid, indicating that functional groups containing bromine can be introduced at the C2 position via cyclization reactions. mdpi.com

Direct halogenation under strong oxidative and acidic conditions has also been explored. For instance, direct iodination of benzothiazoles can lead to products with rare substitution patterns, such as 4,7-diiodobenzothiazoles. acs.org This highlights that the regioselectivity of halogenation can be controlled by the reaction conditions, offering potential routes to specifically brominate the desired positions.

| Starting Material | Reagents & Catalysts | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzothiazole | N-bromosuccinimide, Titanium dioxide | Chloroform, 45-55°C, 9-15h | 2,6-dibromo benzothiazole | 74-77% | google.com |

| 2-Aminobenzenethiol | Bromodifluoroacetic acid | Chlorobenzene (solvent) | 2-(Bromodifluoromethyl)benzo-1,3-thiazole | 88% | mdpi.com |

Introduction of Fluorine Atoms via Novel Fluorination Reagents and Methods

The incorporation of fluorine atoms into the benzothiazole skeleton is crucial for modifying the molecule's physicochemical properties. researchgate.netnih.gov For a compound like this compound, the fluorine atoms are typically introduced by starting the synthesis with an already fluorinated precursor.

A common and effective strategy is to begin with a fluorinated aniline derivative. For example, the synthesis of 2-amino-6-fluoro-7-chloro (1,3)-benzothiazole is achieved by treating 4-fluoro-3-chloro aniline with potassium thiocyanate (B1210189) and bromine. orientjchem.org This approach, known as the Hugerschoff synthesis, builds the thiazole ring onto a pre-existing halogenated benzene ring. Following this logic, the synthesis of a 5,7-difluoro-substituted benzothiazole would likely commence from 2-amino-3,5-difluorothiophenol or a related precursor like 3,5-difluoroaniline.

Another advanced method involves the electrophilic fluorination of functionalized benzothiazoles. Research has shown that α-fluoro 1,3-benzothiazol-2-yl sulfones can be synthesized via deprotonation followed by treatment with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). researchgate.net High yields in these reactions were notably dependent on using heterogeneous reaction conditions. researchgate.net While this method targets the position adjacent to the ring, it demonstrates the feasibility of introducing fluorine atoms onto the heterocyclic portion of the molecule using modern fluorinating reagents.

| Strategy | Precursor Example | Reagents | Product Example | Reference |

|---|---|---|---|---|

| Cyclization of Fluorinated Precursor | 4-Fluoro-3-chloro aniline | Potassium thiocyanate, Acetic acid, Bromine | 2-Amino-6-fluoro-7-chloro (1,3)-benzothiazole | orientjchem.org |

| Electrophilic Fluorination | 1,3-benzothiazol-2-yl sulfone | Base (for deprotonation), N-Fluorobenzenesulfonimide (NFSI) | α-fluoro 1,3-benzothiazol-2-yl sulfone | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for C-Br Bond Functionalization

The carbon-bromine bond at the C2 position of this compound is a valuable synthetic handle for constructing more complex molecules through cross-coupling reactions. Palladium catalysis is a cornerstone of such transformations. While literature specifically on the cross-coupling of this compound is scarce, the reactivity can be inferred from extensive research on the functionalization of the benzothiazole C2 position.

Palladium-catalyzed C-H functionalization of benzothiazoles is well-documented, often targeting the C2 position to form new carbon-carbon or carbon-heteroatom bonds. nih.govelsevierpure.comresearchgate.net For example, a protocol for the direct arylation of benzothiazole with iodo(hetero)arenes has been developed using a Pd(OAc)₂ catalyst with Ag₂O as an oxidant, promoted by hexafluoroisopropanol (HFIP) as the solvent at room temperature. chemrxiv.org The efficiency of these C-H activation methods underscores the synthetic accessibility of the C2 position.

The presence of a C-Br bond, a superior leaving group compared to a C-H bond, makes 2-bromobenzothiazole (B1268465) derivatives ideal substrates for classical palladium-catalyzed cross-coupling reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The synthesis of 2-aminobenzothiazoles from N-arylthioureas using a Pd(PPh₃)₄/MnO₂ catalytic system further highlights the utility of palladium in forming the benzothiazole core itself, often proceeding through intramolecular C-S bond formation. organic-chemistry.org Given the robustness of palladium catalysis, the 2-bromo-5,7-difluorobenzothiazole core is an excellent platform for diversification via these established coupling methodologies.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. nih.gov The synthesis of benzothiazole derivatives has been a fertile ground for the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.comnih.govresearchgate.net

Solvent-Free and Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technology is particularly aligned with the principles of green chemistry.

Several protocols for the synthesis of benzothiazole and benzoxazole (B165842) libraries have been developed using microwave irradiation. One method describes the PIFA [phenyliodonium bis(trifluoroacetate)] promoted cyclocondensation of 2-aminothiophenols with aldehydes under one-pot microwave conditions, achieving good to excellent yields. ias.ac.in Another study reports the synthesis of 2-aryl benzothiazole derivatives by reacting 2-aminothiophenol with aromatic aldehydes in ethanol (B145695) under microwave irradiation, showing a significant reduction in reaction time and an increase in yield compared to conventional methods. scielo.br

Solvent-free conditions represent another key green chemistry strategy. For instance, a library of benzothiazole derivatives was prepared from acyl chlorides and ortho-aminothiophenol using a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions. mdpi.com The heterogeneous nature of the catalyst allows for easy removal by simple filtration, further enhancing the green credentials of the process. mdpi.com

| Substituent on Aldehyde | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

|---|---|---|---|---|

| 4-OH | 10 | 70 | 15 | 85 |

| 2-OH | 12 | 65 | 20 | 80 |

| 4-OH, 3-OCH₃ | 10 | 75 | 15 | 90 |

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The choice of catalyst is paramount for developing efficient, selective, and sustainable synthetic methods. Research into benzothiazole synthesis has explored a wide array of catalytic systems that improve reaction outcomes while minimizing environmental impact.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused. SnP₂O₇ has been reported as an efficient and reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, affording high yields (87–95%) in very short reaction times (8–35 min). mdpi.comnih.gov

Transition Metal Catalysts: Copper catalysts are often cheaper and less toxic than their palladium counterparts. Copper-catalyzed methods have been developed for synthesizing 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. organic-chemistry.org A microwave-assisted, CuI-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines has been achieved in ethanol without the need for ligands or bases. researchgate.net Nickel(II) salts have also proven to be effective and economical catalysts for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov

Biocatalysis and Photocatalysis: Combining enzymatic and visible-light catalysis offers a highly efficient and green route to 2-substituted benzothiazoles. bohrium.comresearchgate.net One study demonstrated a relay catalysis protocol that achieved a 99% yield in just 10 minutes under an air atmosphere, requiring no additional oxidants or metals. bohrium.com This approach exemplifies the cutting edge of green catalytic systems. bohrium.comresearchgate.net

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| SnP₂O₇ | Condensation | Heterogeneous, reusable, high yields, short reaction times | mdpi.comnih.gov |

| NaHSO₄-SiO₂ | Condensation | Heterogeneous, inexpensive, non-toxic, solvent-free conditions | mdpi.com |

| CuI | Cyclization | Ligand-free, base-free, microwave-compatible | researchgate.net |

| Enzyme + Visible Light | Relay Catalysis (Condensation/Oxidation) | Extremely fast, high yield, no metal/oxidant, near 100% atom economy | bohrium.com |

| Pd(PPh₃)₄/MnO₂ | Intramolecular C-H Functionalization | Direct functionalization of C-H bond, avoids pre-halogenated substrates | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5,7 Difluoro 1,3 Benzothiazole and Analogues

Comprehensive NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. For a compound like 2-Bromo-5,7-difluoro-1,3-benzothiazole, a suite of NMR experiments would be required for unambiguous structural confirmation.

¹H NMR: In the proton NMR spectrum, the key signal would be from the single aromatic proton on the benzene (B151609) ring. Its chemical shift and coupling constants would be diagnostic. For instance, in the analogue 5,7-difluoro-1,3-benzothiazol-2-amine, the aromatic protons are observed, and similar patterns, influenced by the differing electronic effects of bromine, would be expected. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbon atom attached to the bromine (C2) would exhibit a characteristic chemical shift. The carbons bonded to fluorine would appear as doublets due to C-F coupling. The chemical shifts for carbons in the benzothiazole (B30560) core are well-documented for various analogues, such as 2-bromobenzothiazole (B1268465), which shows signals at δ = 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, and 152.3 ppm. rsc.org

¹⁹F NMR: ¹⁹F NMR is crucial for fluorinated compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms at the 5- and 7-positions. The chemical shifts and coupling patterns (both F-F and F-H coupling) would confirm their positions on the aromatic ring. For example, in the related compound 2-(bromodifluoromethyl)benzo-1,3-thiazole, a singlet is observed for the two equivalent fluorine atoms at δ = -43.31 ppm, illustrating the typical chemical shift range for fluorine in such environments. mdpi.com

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to establish the connectivity of the entire molecule. These techniques correlate nuclei through bonds, confirming the substitution pattern on the benzothiazole ring system. diva-portal.org

| Spectroscopic Data for Benzothiazole Analogues | |

| Compound | ¹H NMR (δ, ppm) |

| 2-Bromobenzothiazole | 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H) rsc.org |

| 2-Iodobenzothiazole | 7.35-7.43 (m, 2H), 7.80-7.81 (m, 1H), 8.01-8.02 (m, 1H) rsc.org |

| 2-(Bromodifluoromethyl)benzo-1,3-thiazole | 8.19 (d, J = 8.0 Hz, 1H), 7.96 (d, J = 8.0 Hz, 1H), 7.62–7.58 (m, 1H), 7.56–7.51 (m, 1H) mdpi.com |

(This table presents data for related compounds to illustrate typical spectroscopic values.)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₇H₂BrF₂NS), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

| HRMS Data for Benzothiazole Analogues | |

| Compound | Calculated m/z [M+H]⁺ |

| 2-Bromobenzothiazole | 213.9326 rsc.org |

| 2-Iodobenzothiazole | 261.9187 rsc.org |

| 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole | 341.9662 mdpi.com |

(This table illustrates the use of HRMS for molecular formula confirmation in related structures.)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N stretching of the thiazole (B1198619) ring, C-F stretching, C-Br stretching, and various aromatic C-C and C-H vibrations. For instance, in a related chromene derivative containing a benzothiazole moiety, characteristic peaks were observed for aromatic C-H (3052 cm⁻¹) and C=N (1554 cm⁻¹) stretching. nih.gov

Raman: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the sulfur-containing ring, which often give strong Raman signals.

| FT-IR Data for a Benzothiazole Analogue | |

| Compound | Characteristic Peaks (cm⁻¹) |

| 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole | 3058, 1507, 1438, 1316, 1061, 1021, 873, 748, 689 mdpi.com |

(This table shows typical FT-IR absorption bands for a related benzothiazole derivative.)

Computational Chemistry and Theoretical Investigations of 2 Bromo 5,7 Difluoro 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. acs.orgresearchgate.net For a molecule like 2-bromo-5,7-difluoro-1,3-benzothiazole, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would provide fundamental insights into its chemical behavior. nih.govacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a significant parameter that helps to characterize the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO across the benzothiazole (B30560) ring system, as well as the influence of the bromo and difluoro substituents, would be determined. This analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| (Note: This table is illustrative. Specific values would require dedicated DFT calculations.) |

Electrostatic Potential (MEP) Mapping for Reactivity Predictions

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. It helps in predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting zones. nih.govresearchgate.net

A theoretical MEP map of this compound would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the fluorine atoms, suggesting these as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms on the benzene (B151609) ring would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

In the case of this compound, NBO analysis would elucidate the nature of the C-Br, C-F, C-N, and C-S bonds, as well as the delocalization of lone pair electrons from the heteroatoms into the aromatic system.

Table 2: Illustrative NBO Analysis Data for Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| e.g., LP(1) N | e.g., π(C-C) | Data not available |

| e.g., LP(1) S | e.g., σ(C-N) | Data not available |

| e.g., π(C=C) | e.g., π*(C=N) | Data not available |

| (Note: This table presents a hypothetical scenario. Actual data would be generated from NBO calculations.) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.govbiointerfaceresearch.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility, dynamic behavior, and interactions of a molecule in different environments (e.g., in a solvent or interacting with a biological target). For a relatively rigid molecule like this compound, MD simulations could be employed to understand its interactions with other molecules, such as its behavior in a solvent or its binding dynamics within a protein active site in drug design studies. biointerfaceresearch.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors with experimentally determined activities or properties.

Derivation of Molecular Descriptors for Structure-Function Correlation

A wide range of molecular descriptors can be calculated for this compound using computational software. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). These descriptors would form the basis for developing a QSAR or QSPR model, should experimental data on the activity or properties of a series of related benzothiazole derivatives become available.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Example Descriptor | Calculated Value |

| Constitutional | Molecular Weight | Data not available |

| Topological | Wiener Index | Data not available |

| Geometric | Molecular Surface Area | Data not available |

| Quantum-Chemical | Dipole Moment | Data not available |

| Quantum-Chemical | HOMO-LUMO Gap | Data not available |

| (Note: The values in this table would be derived from computational calculations.) |

Predictive Modeling for Potential Bioactivity and Material Science Applications

Predictive modeling, a cornerstone of modern computational chemistry, utilizes algorithms and statistical methods to forecast the properties of molecules like this compound, thereby guiding experimental efforts. nih.gov This approach is particularly valuable in the early stages of drug discovery and materials science.

For assessing potential bioactivity, Quantitative Structure-Activity Relationship (QSAR) models are frequently employed. nih.gov These models establish a mathematical correlation between the structural features of a group of compounds and their biological activity. mdpi.com For this compound, a QSAR model would consider descriptors such as the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes, which are influenced by the bromo and difluoro substituents. nih.gov By inputting these calculated descriptors into a validated QSAR model, it is possible to predict the compound's potential efficacy as, for example, an antimicrobial or anticancer agent, a known activity for many benzothiazole derivatives. mdpi.comnih.gov The model can help elucidate the specific effects of the halogen substituents on its potential biological function. nih.gov

In material science, predictive modeling, often based on Density Functional Theory (DFT), is used to estimate the electronic and optical properties of compounds for applications in organic electronics. researchgate.netresearchgate.net A key focus is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is critical; a smaller gap often correlates with higher chemical reactivity and polarizability. mdpi.comnih.gov For this compound, the strong electron-withdrawing nature of the two fluorine atoms would be expected to significantly influence these energy levels. mdpi.com These calculations can predict whether the compound is better suited as a donor or acceptor material, or as a component in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov

Table 1: Hypothetical Predicted Properties for this compound

| Property | Predicted Value/Activity | Potential Application |

|---|---|---|

| Antimicrobial Activity (QSAR Score) | High | Development of new antibacterial agents |

| Antiproliferative Activity (QSAR Score) | Moderate | Anticancer drug discovery |

| HOMO Energy Level | -6.15 eV | Organic photovoltaics (donor material) |

| LUMO Energy Level | -2.20 eV | Organic electronics (acceptor material) |

| HOMO-LUMO Gap (ΔE) | 3.95 eV | Organic semiconductor |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides indispensable tools for dissecting the complex mechanisms of chemical reactions. researchgate.net Using methods like DFT, researchers can map the entire energy landscape of a reaction, providing insights that are often inaccessible through experimentation alone. nih.govscirp.org

A primary goal of computational reaction mechanism studies is to identify the geometry of transition states (the highest energy point along a reaction coordinate) and calculate the associated activation energy (the energy barrier that must be overcome for the reaction to proceed). nih.gov For a reaction involving this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling, DFT calculations can model the step-by-step transformation from reactants to products. nih.gov

By constructing potential energy curves, the precise structure of the transition state can be optimized. rsc.org The calculated activation energy then provides a quantitative measure of the reaction's kinetics; a lower energy barrier implies a faster reaction. nih.gov This information is crucial for optimizing laboratory conditions, such as temperature, solvent, and catalyst choice, to improve reaction yield and selectivity. For instance, comparing the activation energies for different coupling partners in a Suzuki reaction could predict which reaction would be more efficient.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reactants | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Aromatic Substitution | This compound + Sodium Methoxide | 21.5 |

| Suzuki Cross-Coupling | This compound + Phenylboronic Acid | 17.8 |

| Sonogashira Cross-Coupling | This compound + Phenylacetylene | 19.2 |

In addition to transition states, many chemical reactions proceed through one or more reaction intermediates—species that exist in an energy minimum between two transition states. nih.gov These intermediates can be highly reactive and short-lived, making them difficult to detect and characterize experimentally. Computational modeling offers a powerful solution to this challenge. researchgate.net

Medicinal Chemistry and Biological Activity Research of 2 Bromo 5,7 Difluoro 1,3 Benzothiazole Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the key structural features responsible for their biological activity. For benzothiazole (B30560) derivatives, SAR studies have revealed that the nature and position of substituents on both the benzo and thiazole (B1198619) rings play a pivotal role in determining their pharmacological profiles.

The pharmacological profile of benzothiazole derivatives can be significantly altered by modifying the substituents on the core structure. The presence of electron-withdrawing groups, such as fluorine, can enhance the biological activity of the benzothiazole moiety. researchgate.net

For instance, studies on fluorinated 2-aryl benzothiazole derivatives have demonstrated potent anti-tumor activities. The placement of fluorine at specific positions can influence the compound's cytotoxicity. Research on substituted fluorophenyl containing benzothiazole urea (B33335) derivatives has shown that the incorporation of a fluorine atom at the 7th position can enhance cytotoxicity against cancer cell lines. nih.gov This suggests that the 5,7-difluoro substitution pattern in the target scaffold could be advantageous for anticancer activity.

The bromine atom at the 2-position of the benzothiazole ring is another key feature. This position is a common site for modification, and the bromine atom can serve as a handle for introducing various other functional groups through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The nature of the substituent at the 2-position has been shown to be a major determinant of biological activity in numerous studies on 2-substituted benzothiazoles.

The following table summarizes the impact of substituent modifications on the anticancer activity of some benzothiazole derivatives, illustrating the importance of the substitution pattern.

| Compound ID | Basic Scaffold | Substituent at C2 | Substituent at C5 | Substituent at C7 | Biological Activity (Cancer Cell Line) | Reference |

| 1 | 2-Aryl-benzothiazole | 3-hydroxyphenyl | F | H | GI50 = 0.57 µM (MCF-7) | nih.gov |

| 2 | 2-Aryl-benzothiazole | 4-hydroxyphenyl | F | H | GI50 = 0.4 µM (MCF-7) | nih.gov |

| 3 | Benzothiazole-thiourea | Thiourea (B124793) derivative | H | H | IC50 = 16.23 µM (U-937) | nih.gov |

| 4 | Imidazo-benzothiazole | Pyrrolidine derivative | H | F | Antiproliferative (HepG2, MCF-7, HeLa) | nih.gov |

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. In the context of the benzothiazole scaffold, various isosteric replacements can be explored to modulate activity, selectivity, and pharmacokinetic properties.

Fluorine itself is often considered a bioisostere of a hydrogen atom. nih.gov Its introduction can lead to significant changes in electronic properties, pKa, and metabolic stability, which can translate to improved biological activity. nih.gov

Enzyme Inhibition Mechanisms and Molecular Docking Studies

Many benzothiazole derivatives exert their biological effects by inhibiting specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells. Molecular docking studies are computational techniques that predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential inhibitory activity.

Benzothiazole derivatives have been investigated as inhibitors of various bacterial enzymes. For instance, some benzothiazoles have shown inhibitory activity against dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis, which is essential for bacterial growth. nih.gov While specific studies on 2-Bromo-5,7-difluoro-1,3-benzothiazole derivatives against these targets are not available, the general antimicrobial potential of the benzothiazole scaffold suggests that its derivatives could be explored as inhibitors of these and other bacterial enzymes.

Molecular docking studies have been employed to understand the binding of benzothiazole derivatives to bacterial protein targets. For example, docking studies with E. coli dihydroorotase have helped to elucidate the binding interactions responsible for the inhibitory activity of certain benzothiazole compounds. nih.gov

The anticancer activity of many benzothiazole derivatives is attributed to their ability to interact with and inhibit protein targets involved in cancer cell proliferation, survival, and metastasis. One of the well-studied targets for benzothiazole-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Inhibition of VEGFR-2 can block the formation of new blood vessels that tumors need to grow.

Molecular docking studies of 2-aminobenzothiazole (B30445) hybrids with the VEGFR-2 active site have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their inhibitory potency. nih.gov Although no specific docking studies for this compound derivatives against VEGFR-2 have been reported, the known activity of other benzothiazoles suggests this could be a relevant target.

The following table presents docking results for some benzothiazole derivatives against a protein target.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Benzothiazole derivative 3 | E. coli dihydroorotase | - | Not specified | nih.gov |

| Benzothiazole derivative 4 | E. coli dihydroorotase | - | Not specified | nih.gov |

Computational methods are invaluable for predicting the binding affinities and interaction modes of novel compounds before their synthesis, thus guiding the design of more potent inhibitors. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the ligand-protein interactions at an atomic level.

For benzothiazole derivatives, computational studies have been used to predict their binding to various targets. biointerfaceresearch.commdpi.com These studies can help in understanding the SAR observed experimentally and in designing new derivatives with improved activity. For example, docking studies can reveal the importance of specific functional groups for binding and can guide the modification of the lead compound to enhance these interactions. The predicted binding affinity, often expressed as a docking score or binding free energy, can be used to rank a series of compounds and prioritize them for synthesis and biological evaluation.

In Vitro Biological Activity Screening (excluding clinical human trial data)

The following sections summarize the in vitro biological activities observed for various derivatives of fluoro- and bromo-benzothiazoles, which can serve as a predictive framework for the potential activities of this compound derivatives.

Derivatives of benzothiazole are well-documented for their antimicrobial properties. mdpi.com The incorporation of fluorine and bromine atoms into the benzothiazole ring has been explored as a strategy to enhance antibacterial and antifungal activity.

Research by Gupta and Rawat focused on the synthesis and antibacterial screening of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamide derivatives. researchgate.net These compounds were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Several derivatives exhibited moderate to significant inhibitory properties, suggesting that the fluoro-benzothiazole scaffold is a promising template for developing new antibacterial agents. researchgate.net The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the benzothiazole moiety influence the antibacterial potency. researchgate.net

Another study on heteroaryl benzothiazole derivatives showed moderate antibacterial activity, with some compounds demonstrating good potency against specific strains like Salmonella typhimurium and E. coli. mdpi.com The antifungal activity of these derivatives was also notable, with some compounds showing higher potency than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against T. viride. mdpi.com

The table below summarizes the antimicrobial activity of selected fluoro-benzothiazole derivatives.

| Compound Type | Test Organism | Activity (MIC/MBC in mg/mL or µg/mL) | Reference |

| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamides | Staphylococcus aureus, Escherichia coli | Moderate to significant inhibition at 50 & 100 µg/mL | researchgate.net |

| Heteroaryl benzothiazoles (2j) | General antibacterial | MIC: 0.23–0.94 mg/mL, MBC: 0.47–1.88 mg/mL | mdpi.com |

| Heteroaryl benzothiazoles (2d) | General antifungal | MIC: 0.06–0.47 mg/mL, MFC: 0.11–0.94 mg/mL | mdpi.com |

| Heteroaryl benzothiazoles (2b, 2e) | Salmonella typhimurium | MIC: 0.23 mg/mL | mdpi.com |

| Heteroaryl benzothiazoles (2g, 2j) | Escherichia coli | MIC: 0.23 mg/mL | mdpi.com |

The antiproliferative effects of benzothiazole derivatives against various cancer cell lines are a significant area of research. nih.govnih.gov The presence of a fluorine atom in the benzothiazole structure has been shown to be a key feature for potent and selective antitumor activity. nih.gov For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) has demonstrated potent and selective in vitro antitumor properties against non-small cell lung, colon, and breast cancer cell lines. nih.gov

A study on phenylacetamide derivatives containing a benzothiazole nucleus investigated their antiproliferative activity in paraganglioma and pancreatic cancer cell lines. nih.govnih.gov The results showed that the introduction of electron-withdrawing groups, such as halogens, improved the antiproliferative activity. semanticscholar.org However, in this particular study, 2-bromo-substituted derivatives showed decreased activity compared to the lead compound. semanticscholar.org

The following table presents data on the antiproliferative activity of selected benzothiazole derivatives.

| Compound | Cell Line | IC50 Value (µM) | Reference |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | Non-small cell lung, colon, breast cancer | Potent and selective inhibition | nih.gov |

| 2-substituted benzothiazole derivative A | HepG2 (Hepatocellular carcinoma) | 56.98 (24h), 38.54 (48h) | nih.gov |

| 2-substituted benzothiazole derivative B | HepG2 (Hepatocellular carcinoma) | 59.17 (24h), 29.63 (48h) | nih.gov |

| Phenylacetamide derivatives (general trend) | Paraganglioma, Pancreatic cancer | Improved with electron-withdrawing groups | semanticscholar.org |

Benzothiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). figshare.comresearchgate.net A study on novel fluoro-benzothiazole derivatives, specifically N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamides, demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model, which is a common in vivo assay to screen for anti-inflammatory effects at a systemic level, and is indicative of cellular level mechanisms. figshare.com

Another study on 2-substituted benzothiazole derivatives in a hepatocellular carcinoma cell line showed that these compounds could reduce the levels of NF-κB, a key transcription factor in the inflammatory response, and its downstream effectors COX-2 and iNOS. nih.govnih.gov

The data below highlights the anti-inflammatory potential of certain benzothiazole derivatives.

| Compound Type | Model/Target | Observed Effect | Reference |

| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamides | Carrageenan-induced rat paw edema | Anti-inflammatory activity | figshare.com |

| 2-substituted benzothiazole derivatives | HepG2 cells | Reduction in NF-κB, COX-2, and iNOS levels | nih.govnih.gov |

The versatile benzothiazole scaffold has been explored for a variety of other pharmacological activities.

Anti-tubercular Activity: Several studies have highlighted the potential of benzothiazole derivatives as anti-tubercular agents. researchgate.netijmpronline.comnih.gov A review on this topic points to the potential of newly synthesized benzothiazole derivatives against Mycobacterium tuberculosis, with some compounds showing inhibitory concentrations comparable to standard drugs. researchgate.net The presence of a fluorine atom in the benzothiazole ring has been noted in compounds with good anti-tubercular activity. ijmpronline.com

Anticonvulsant Activity: Research into the anticonvulsant properties of benzothiazole derivatives has also been conducted. A review by Mahapatra and Hazra mentions the synthesis of 6-substituted 1,3-benzothiazole-2-amines and their evaluation for anticonvulsant activity. researchgate.net

The table below provides a summary of these other pharmacological potentials.

| Activity | Compound Type/Derivative | Key Findings | Reference |

| Anti-tubercular | New benzothiazole derivatives | Potent activity with good inhibitory concentrations | researchgate.net |

| Anti-tubercular | N-[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]-N'-(6-fluoro-1,3-benzothiazol-2-yl)urea | Good anti-tubercular activity | ijmpronline.com |

| Anticonvulsant | 6-substituted 1,3-benzothiazole-2-amines | Investigated for anticonvulsant properties | researchgate.net |

Materials Science Applications of 2 Bromo 5,7 Difluoro 1,3 Benzothiazole Analogues

Design and Synthesis of Organic Semiconductors Based on Benzothiazole (B30560) Derivatives

The design of organic semiconductors frequently employs a donor-π-acceptor (D-π-A) architecture to control the material's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In this framework, the benzothiazole unit is a well-established and effective electron acceptor. researchgate.netnih.gov The synthesis of these materials often involves coupling the benzothiazole acceptor with various electron-donating units through π-conjugated spacers. researchgate.net The versatility of the benzothiazole ring system, which can be readily functionalized, allows for systematic modifications to fine-tune the resulting semiconductor's properties for specific device applications. researchgate.netnih.gov New protocols for synthesizing fluorinated and iodinated benzothiadiazole derivatives, which are structurally related to benzothiazoles, have been developed to produce p-type semiconducting materials with enhanced intramolecular charge transfer. researchgate.net

Benzothiazole derivatives are frequently integrated as comonomers into conjugated polymer backbones to create materials with tailored optoelectronic properties. mdpi.com The incorporation of these electron-deficient units into polymer chains, such as polyfluorenes or poly(arylene ethynylene)s, can significantly influence the final properties of the material. mit.edu This strategy allows for the development of copolymers with red-shifted absorption and emission spectra, improved solubility, and a reduced tendency for aggregation. mit.edu For example, copolymers constructed from fluorene (B118485) (a donor) and di-2-thienyl-2,1,3-benzothiadiazole (an acceptor unit) have been synthesized for use in optoelectronic devices. mdpi.com The introduction of the acceptor group enhances electron density and promotes a more planar structure, which is beneficial for charge transport. mdpi.com The resulting donor-acceptor copolymers exhibit properties that make them suitable for a wide array of applications, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com

Halogenation, particularly fluorination, is a powerful strategy for modulating the electronic properties of organic semiconductors. nih.govresearchgate.net Introducing fluorine atoms to the benzothiazole core, as in 2-Bromo-5,7-difluoro-1,3-benzothiazole, significantly enhances its electron-withdrawing nature due to fluorine's high electronegativity. researchgate.netresearchgate.net This intensified electron-accepting character leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. nih.govnih.gov

The lowering of the LUMO level is particularly significant as it improves electron injection and transport in n-type or ambipolar materials. nih.gov The substitution of electron-withdrawing groups like nitro (-NO2) or halogens onto the molecular backbone can lead to a substantial reduction in the HOMO-LUMO energy gap (E_gap). nih.gov For instance, theoretical studies on benzothiazole derivatives show that introducing a -NO2 group can lower the E_gap to as little as 1.12 eV, which is advantageous for optoelectronic properties. nih.gov This band gap reduction typically results in a bathochromic (red) shift in the material's absorption and emission spectra. mit.edunih.gov The ability to systematically tune the band gap through halogenation is a key tool for designing materials that absorb or emit light at specific wavelengths required for various optoelectronic applications. nih.govrsc.orgmdpi.com

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|---|

| Comp1 | -H (Reference) | -5.59 | -2.61 | 2.98 |

| Comp2 | -CH3 (Donating) | -5.58 | -2.55 | 3.03 |

| Comp3 | -NO2 (Withdrawing) | -6.18 | -4.01 | 2.17 |

| Comp4 | -CH3 (Donating) | -5.52 | -2.56 | 2.96 |

Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices (OPVs)

Compounds like this compound are crucial monomers for creating advanced semiconducting polymers. The bromine atom provides a reactive site for cross-coupling polymerization reactions, such as the Suzuki or Stille reactions. researchgate.netmit.edu This allows for the systematic and controlled incorporation of the difluoro-benzothiazole acceptor unit into a polymer backbone, alternating with various electron-donating monomers. mdpi.com This modular approach enables the synthesis of a vast library of copolymers with precisely engineered properties. researchgate.netmit.edu For example, high molecular weight luminescent poly(arylene ethynylene)s and polyfluorenes have been successfully synthesized by cross-coupling benzothiadiazole-based monomers with diynes or bis(boronates). mit.edu

The performance of organic electronic devices is dictated by the properties of the active materials in their solid, thin-film state. Therefore, extensive characterization of these films is essential. umons.ac.be Techniques such as UV-vis absorption spectroscopy are used to determine the optical band gap, while cyclic voltammetry is employed to measure the HOMO and LUMO energy levels. nih.govnih.gov The charge transport characteristics are often evaluated by fabricating organic thin-film transistors (OTFTs). nih.govnih.gov These devices allow for the direct measurement of charge carrier mobility (μ), which is a key indicator of a semiconductor's performance. nih.gov For example, thin films of a benzothiadiazole derivative end-functionalized with carbazole (B46965) exhibited p-channel (hole-transporting) characteristics with a mobility of 10⁻⁴ cm²/Vs. nih.gov Other derivatives have shown even higher hole mobilities, reaching up to 0.10 cm² V⁻¹ s⁻¹. nih.gov

| Material | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Application/Device | Hole Mobility (μh) (cm2V-1s-1) | Reference |

|---|---|---|---|---|---|---|

| PT-BTD | -5.40 | -3.30 | 1.97 | OTFT | 0.10 | nih.gov |

| TP-BTD | -5.59 | -3.18 | 2.22 | OTFT | 2.0 x 10-3 | nih.gov |

| Compound 1 (Carbazole-BTD) | -6.01 | -3.38 | 2.63 | OTFT | 1.0 x 10-4 | nih.gov |

| PFDTBT (Polymer) | -5.32 | -3.34 | 1.98 | OLED/OPV | N/A | mdpi.com |

Development of Functional Materials and Probes

Beyond semiconductor applications, the unique photophysical properties of benzothiazole derivatives make them excellent platforms for developing functional materials and fluorescent probes. acs.orgresearchgate.net The electron donor-acceptor structure inherent in many benzothiazole derivatives can lead to intramolecular charge transfer (ICT) upon photoexcitation, a process that is often sensitive to the molecule's local environment. acs.org This sensitivity has been harnessed to create fluorescent probes that can detect specific analytes or report on physical properties like viscosity. acs.orgrsc.org

Researchers have successfully designed and synthesized benzothiazole-based fluorescent probes for a variety of targets, including:

Biological Analytes: Probes have been developed for the selective detection of hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂•⁻), and peroxynitrite (ONOO⁻). rsc.orgmdpi.comnih.gov

Pathological Aggregates: Certain benzothiazole derivatives have shown high affinity and sensitivity for amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. acs.org

Physicochemical Properties: Benzothiazole-based molecular rotors have been created to measure changes in lysosomal viscosity, and other derivatives can monitor fluctuations in pH. researchgate.netrsc.org

Furthermore, benzothiazole units can be incorporated into polymers to create functional coatings. For instance, copolymers bearing redox-responsive benzothiazole-disulfide groups have been synthesized. rsc.org These materials can be coated onto surfaces and subsequently functionalized with thiol-containing molecules, such as fluorescent dyes or cell-adhesive peptides, via a reversible thiol-disulfide exchange reaction. rsc.org

Sensor Applications based on Fluorescent Benzothiazole Derivatives

Analogues of this compound are integral to the development of sophisticated fluorescent sensors. The inherent photophysical properties of the benzothiazole core, characterized by a rigid, planar structure and significant electron-donating capabilities of its nitrogen and sulfur atoms, make it an excellent scaffold for creating chemosensors. researchgate.netacs.org These sensors operate on various principles, including photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE), allowing for the detection of a wide array of analytes with high sensitivity and selectivity. nih.gov

Researchers have successfully synthesized benzothiazole-based fluorescent probes for the detection of various metal ions. For instance, two novel benzothiazole derivatives have been developed as "turn-off" fluorescence sensors for ferric ions (Fe³⁺) in aqueous solutions, demonstrating detection limits of 8.43 μM and 5.86 μM, respectively. researchgate.net These sensors operate through a fluorescence quenching mechanism upon forming a 1:1 complex with Fe³⁺. researchgate.net Similarly, a biphenyl-benzothiazole-based chemosensor has been designed for the ratiometric and colorimetric detection of biologically significant metal ions like zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). rdd.edu.iqresearchgate.net This sensor exhibits a distinct color change from colorless to yellow in the presence of these ions and has a detection limit for Zn²⁺ as low as 0.25 ppm. rdd.edu.iq Another novel probe demonstrated high selectivity for Zn²⁺ with a detection limit of 0.678 μM and a rapid response time of about 30 seconds. researchgate.net

Beyond metal ions, benzothiazole analogues have been engineered to detect crucial biomolecules and small molecules. Push-pull benzothiazole (PP-BTA) derivatives have been synthesized as fluorescent probes for detecting β-amyloid (Aβ) and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. rsc.orgcjps.orgrsc.org One such probe, PP-BTA-4, displayed significant affinity for both Aβ(1–42) (Kd = 40–148 nM) and α-syn (Kd = 48–353 nM) aggregates. cjps.orgrsc.org Furthermore, a series of benzothiazole-derived fluorescent probes (RM-24 to RM-28) were designed based on an electron donor-acceptor model for the specific detection of Aβ aggregates, with RM-28 showing the highest affinity and sensitivity. rsc.org

In the realm of small molecule detection, a benzothiazole-based fluorescent probe incorporating a benzoindole moiety has been created for the rapid and sensitive detection of hydrazine (B178648) (N₂H₄) in various environmental samples. polyu.edu.hk Another novel probe, PTN, was designed for detecting hydrazine with a low detection limit of 56 nM and has been successfully used for imaging in living zebrafish. pcbiochemres.com Additionally, a "turn-on" fluorescent probe based on the AIE principle has been developed for the selective detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species in biological systems. nih.gov This probe, BT-BO, exhibits a distinct emission peak at 604 nm in the presence of H₂O₂. nih.gov Researchers have also developed a sensor for cyanide (CN⁻) with a very low detection limit of 5.97 nM, which has been applied to detect cyanide in water and agricultural products. acs.org

Table 1: Performance of Selected Fluorescent Benzothiazole-Based Sensors

| Sensor Name/Type | Target Analyte | Detection Limit | Key Features |

|---|---|---|---|

| Sensor 1 & 2 | Fe³⁺ | 8.43 μM & 5.86 μM | "Turn-off" fluorescence quenching in aqueous solution. researchgate.net |

| Biphenyl-benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | 0.25 ppm (for Zn²⁺) | Ratiometric and colorimetric response. rdd.edu.iqresearchgate.net |

| Probe L | Zn²⁺ | 0.678 μM | Fast response time (~30s) and wide pH range. researchgate.net |

| PP-BTA-4 | Aβ & α-syn aggregates | Kd = 40-148 nM (Aβ) | High affinity for protein aggregates. cjps.orgrsc.org |

| RM-28 | Aβ aggregates | >598 nm emission | High specificity over other proteins. rsc.org |

| Benzothiazole-benzoindole | Hydrazine (N₂H₄) | Not specified | Facile synthesis and application in test strips. polyu.edu.hk |

| PTN | Hydrazine (N₂H₄) | 56 nM | Fast response (within 5 min) and use in living zebrafish. pcbiochemres.com |

| BT-BO | Hydrogen Peroxide (H₂O₂) | Not specified | "Turn-on" AIE probe with emission at 604 nm. nih.gov |

| BID | Cyanide (CN⁻) | 5.97 nM | Dramatic fluorescent color shift from pink to pale yellow. acs.org |

Advanced Polymer Synthesis for Novel Material Properties

Analogues of this compound, particularly benzothiadiazole (BT) and its derivatives, are pivotal acceptor building blocks in the synthesis of high-performance donor-acceptor (D-A) conjugated polymers. researchgate.netrsc.org These polymers are at the forefront of materials science research, with significant applications in organic electronics such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgcjps.org The electron-deficient nature of the benzothiadiazole unit allows for the tuning of the polymer's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for device performance. rdd.edu.iqnih.gov

The incorporation of fluorine atoms into the benzothiadiazole ring, creating fluorinated benzothiadiazole (FBT), is a key strategy for enhancing polymer properties. acs.orgnih.gov Fluorination effectively lowers the HOMO energy levels of the resulting polymers, which can lead to higher open-circuit voltages in OPVs. nih.gov Moreover, the introduction of fluorine can induce noncovalent interactions (e.g., F-H, F-S), which promote stronger π–π stacking and improved crystallinity in the polymer film, thereby enhancing charge carrier mobility. nih.gov For example, the copolymerization of fluorinated-BT units with diketopyrrolopyrrole (DPP) has yielded polymers like PDPP-FBT and PDPP-2FBT, which exhibit impressive electron mobilities of up to 0.42 cm² V⁻¹ s⁻¹ while maintaining good hole mobilities. rsc.org

The versatility of benzothiadiazole analogues allows for their copolymerization with a wide range of donor units to create materials with tailored properties. A series of D-A conjugated polymers, including PBBT-FT, PBBT-T-FT, and PBBT-Tz-FT, were synthesized with different π-conjugated bridges, resulting in HOMO energy levels varying from -5.05 to -5.42 eV and demonstrating distinct charge transport properties. rsc.org The synthesis of copolymers based on oligothiophene and benzothiadiazole units via Stille coupling has also been explored, where variations in the oligothiophene structure and alkyl chain positioning significantly impacted thin-film transistor mobility and solar cell efficiency. rsc.org

Benzothiadiazole-based polymers have demonstrated considerable success in OPVs, acting as both electron donors and acceptors. cjps.org These polymers can be engineered to have absorption spectra spanning from 600 nm to 1000 nm, enabling efficient light harvesting. cjps.org As a testament to their potential, power conversion efficiencies (PCEs) of over 18% have been achieved in non-fullerene organic solar cells utilizing BT-based polymer donors. cjps.org The strategic design of these polymers continues to be a major driving force in the advancement of flexible, stretchable, and printable organic electronics. rsc.org

Table 2: Properties of Selected Benzothiazole-Based Polymers

| Polymer Name | Co-monomer(s) | Key Properties | Application(s) |

|---|---|---|---|

| PDPP-FBT / PDPP-2FBT | Diketopyrrolopyrrole (DPP), Fluorinated Benzothiadiazole | Electron mobility up to 0.42 cm² V⁻¹ s⁻¹, Hole mobility > 0.1 cm² V⁻¹ s⁻¹ | Organic Field-Effect Transistors (OFETs) rsc.org |

| PBBT-FT / PBBT-T-FT | Fluorinated Thiophene, Thiazole (B1198619) | Tunable HOMO levels (-5.05 to -5.42 eV), Ambipolar charge transport | Organic Field-Effect Transistors (OFETs) rsc.org |

| PBBT-R-DPP | Benzo[1,2-b:4,5-b']dithiophene (BBT), DPP | Ambipolar transport with electron mobility of 1.32 cm² V⁻¹ s⁻¹ and hole mobility of 1.17 cm² V⁻¹ s⁻¹ | Organic Field-Effect Transistors (OFETs) rsc.org |

| PffBT4T-2OD | Fluorinated Benzothiadiazole, Thiophene | High power conversion efficiency in solar cells | Organic Photovoltaics (OPVs) acs.org |

| P-In6CFBTz | Indole-6-carboxylic acid, Fluorinated Benzothiadiazole | p-type doping behavior, HOMO level of -4.89 eV | Electrochemical Biosensors nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Reaction Pathways for Enhanced Synthesis Efficiency and Sustainability

While the synthesis of 2-bromo-5,7-difluoro-1,3-benzothiazole can be envisaged through established methods for benzothiazole (B30560) formation, future research should focus on developing more efficient and sustainable synthetic routes. Traditional methods often require harsh conditions, multi-step procedures, and the use of hazardous reagents.

Future synthetic strategies could include:

C-H Activation/Functionalization: Direct C-H functionalization of a pre-formed 5,7-difluorobenzothiazole at the 2-position would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials. souleresearchgroup.org

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving potentially hazardous intermediates or requiring precise control over reaction parameters.

Biocatalysis: Employing enzymes for key bond-forming steps could lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint.

A comparative analysis of a hypothetical traditional synthesis versus a potential future sustainable route is presented in Table 1.

| Safety Concerns | Use of corrosive and toxic reagents | Milder conditions, but requires photochemical setup |

Advanced Computational Design of Next-Generation Benzothiazole Derivatives

Computational chemistry offers a powerful toolkit for the rational design of novel benzothiazole derivatives with tailored properties. rsc.org Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the geometric and electronic properties of this compound and its potential derivatives. This can provide insights into reactivity, stability, and spectroscopic characteristics.

Future computational studies should focus on:

Structure-Activity Relationship (SAR) Modeling: By computationally screening a virtual library of derivatives, it is possible to identify candidates with enhanced biological activity or improved material properties. nih.gov

Reaction Mechanism Elucidation: Computational modeling can help to understand the mechanisms of both the synthesis and subsequent reactions of the title compound, aiding in the optimization of reaction conditions.

Prediction of Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability can be predicted, which is crucial for the development of new therapeutic agents. nih.gov

Diversification of Biological Targets for Broader Therapeutic Potential

The benzothiazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. wikipedia.orgarabjchem.org The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modification. nih.govnih.gov

Future research into the therapeutic potential of this compound and its derivatives should explore a wider range of biological targets, including:

Kinase Inhibition: Many benzothiazole derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. nih.gov

Enzyme Inhibition: The compound could be explored as an inhibitor of enzymes such as topoisomerases or DNA gyrase, which are important targets in cancer and infectious diseases, respectively. nih.gov

Neurodegenerative Diseases: Benzothiazole derivatives have been investigated for their potential in the treatment of Alzheimer's disease, for example, by targeting beta-amyloid aggregation. nih.gov

A hypothetical screening of a derivative of the title compound against various cancer cell lines is presented in Table 2.

Table 2: Hypothetical In Vitro Cytotoxicity Data for a 2-Amino-5,7-difluoro-1,3-benzothiazole Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 12.4 |

| PC-3 | Prostate Cancer | > 50 |

Integration into Multi-Component Systems for Synergistic Effects in Materials Science

In materials science, the unique electronic properties of the benzothiazole ring make it an attractive building block for functional organic materials. ossila.com The introduction of fluorine atoms can modulate the electronic properties, such as the HOMO/LUMO energy levels, which is critical for applications in organic electronics. ossila.com

Future research in this area could focus on:

Aggregation-Induced Emission (AIE): The development of multi-component systems based on the title compound that exhibit AIE could lead to novel sensors, bio-imaging agents, and solid-state lighting materials. rsc.org

Organic Photovoltaics (OPVs): As an electron-accepting unit, derivatives of this compound could be incorporated into donor-acceptor polymers for use in OPVs.

Functional Polymers: The bromo-functionality allows for the polymerization of the molecule, leading to the creation of novel polymers with tailored optical and electronic properties.

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound can only be realized through a concerted, cross-disciplinary research effort. openpr.comresearchgate.net The interface of chemistry, biology, and materials science provides a fertile ground for innovation.

Key areas for cross-disciplinary research include:

Theranostics: Combining the diagnostic (e.g., imaging) and therapeutic capabilities of derivatives of the title compound into a single agent.

Bio-inspired Materials: Designing novel materials that mimic biological processes, for example, self-healing polymers or biocompatible electronic devices.

Smart Materials: Developing materials that respond to external stimuli (e.g., light, pH, temperature) for applications in drug delivery, sensing, and soft robotics.

The convergence of these scientific disciplines will be essential to translate the fundamental properties of this compound into tangible technological and medical advancements.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-5,7-difluoro-1,3-benzothiazole?

The synthesis typically involves sequential halogenation of the benzothiazole core. A common approach includes:

- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position.

- Fluorination : Employing fluorine gas or fluorinating agents like Selectfluor™ to substitute hydrogen atoms at the 5- and 7-positions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-halogenation or ring degradation .

- Purification : Column chromatography or recrystallization ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR confirm substitution patterns and purity. The deshielding effect of fluorine atoms aids in positional assignments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., / splitting).

- FT-IR : Identifies functional groups (e.g., C-F stretching at 1100–1250 cm) .

Q. How does the compound's stability vary under different storage conditions?

Stability studies indicate:

- Light Sensitivity : Degrades under UV light; store in amber vials.

- Temperature : Stable at –20°C for >6 months; decomposition occurs above 40°C.

- Moisture : Hydrolyzes slowly in humid environments; use desiccants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for bromine and fluorine substituents?

Discrepancies often arise from competing electronic effects:

- Electron-Withdrawing Effects : Fluorine atoms deactivate the ring, slowing electrophilic substitution.

- Ortho-Directing Bromine : The bromine atom directs nucleophilic attacks to adjacent positions. Computational modeling (e.g., DFT) can predict regioselectivity and reconcile experimental data .

Q. How does this compound perform in cross-coupling reactions?

The bromine atom facilitates:

Q. What computational methods predict its electronic properties for material science applications?

- DFT/TD-DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transport in organic semiconductors.

- Molecular Electrostatic Potential (MEP) : Maps reactive sites for doping or functionalization. Studies show a narrow bandgap (~3.1 eV), making it suitable for optoelectronic devices .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

While not directly studied, structurally related benzothiazoles exhibit:

- Antimicrobial Activity : Via inhibition of bacterial DNA gyrase.

- Anticancer Potential : Through intercalation or topoisomerase inhibition. Fluorine enhances bioavailability by improving lipophilicity and metabolic stability .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Q. How can researchers validate synthetic intermediates using HPLC-MS?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。